

The Discovery and Synthesis of Datelliptium Chloride Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Datelliptium chloride hydrochloride	
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Abstract

Datelliptium chloride hydrochloride, a derivative of the plant alkaloid ellipticine, has emerged as a promising anti-cancer agent, particularly for medullary thyroid carcinoma (MTC). Its primary mechanism of action involves the stabilization of G-quadruplex structures within the promoter region of the RET proto-oncogene, leading to the downregulation of its transcription. This targeted approach disrupts key signaling pathways essential for tumor cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of Datelliptium chloride hydrochloride, presenting key data, detailed experimental protocols, and visualizations of its mechanism and development workflow.

Discovery

Datelliptium chloride hydrochloride (also known as SR 95156B and NSC311152) was identified as a potent G-quadruplex (G4) interactive agent through a screening of the National Cancer Institute (NCI) chemical libraries. The initial search for novel anti-cancer compounds focused on identifying small molecules capable of stabilizing G4 structures, which are non-canonical secondary structures in nucleic acids known to be involved in the regulation of gene expression, including that of oncogenes. A luciferase-based cell assay, utilizing a HEK293 cell line with the luciferase reporter gene under the control of the RET promoter, was employed to



screen for compounds that could repress RET transcription. Datelliptium emerged from this screening as a lead compound due to its significant activity in downregulating RET expression.

Physicochemical Properties

Datelliptium chloride hydrochloride is a DNA-intercalating agent derived from ellipticine.[1] The presence of a diethylaminoethyl side chain significantly increases its lipophilicity compared to its parent compound, elliptinium acetate.[2][3] This property is believed to contribute to its enhanced cellular uptake and in vivo efficacy.[3]

Property	Value	Reference
Chemical Formula	C23H29Cl2N3O	[1]
Molecular Weight	434.4 g/mol	[1]
Appearance	Solid	
Solubility	Soluble in Ethanol, Sparingly soluble in DMSO and PBS (pH 7.2)	
DNA Binding Constant (K)	~10 ⁶ M ⁻¹	[4]
Mechanism of Action	DNA intercalator, G-quadruplex stabilizer, Topoisomerase II inhibitor	[1]

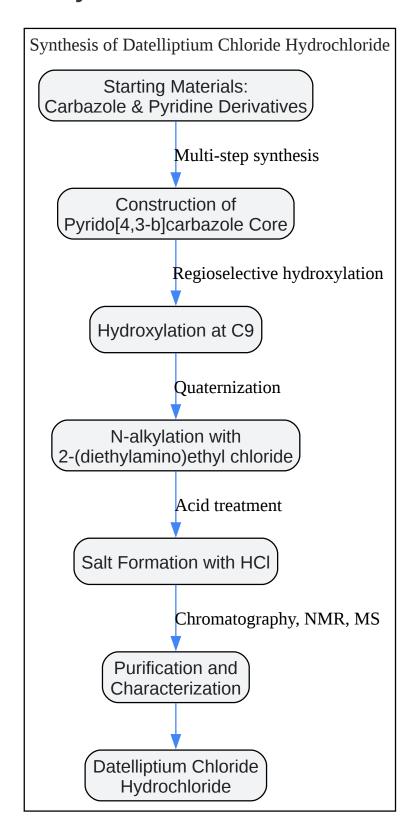
Synthesis Process

While a detailed, step-by-step synthesis protocol for **Datelliptium chloride hydrochloride** is not publicly available, a representative synthesis can be inferred from the general methods for producing ellipticine derivatives. The core of the synthesis involves the construction of the tetracyclic pyrido[4,3-b]carbazole skeleton of ellipticine, followed by functionalization to introduce the 9-hydroxy group and the N-diethylaminoethyl side chain.

A plausible synthetic workflow is outlined below. This should be considered a representative pathway and may require optimization for specific yields and purity.



Representative Synthetic Workflow



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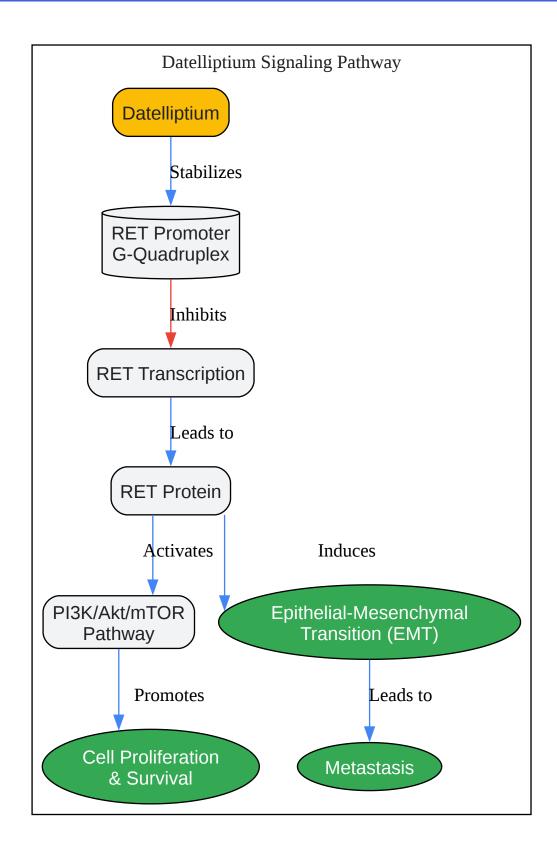
A representative synthetic workflow for **Datelliptium chloride hydrochloride**.

Biological Activity and Mechanism of Action

Datelliptium exerts its anti-tumor effects primarily through the targeted downregulation of the RET proto-oncogene. This is achieved by the stabilization of a G-quadruplex structure in the promoter region of the RET gene, which acts as a transcriptional repressor. The subsequent decrease in RET protein expression disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt/mTOR pathway.

Signaling Pathway of Datelliptium Action





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Signaling pathway affected by Datelliptium.



Preclinical Efficacy

Datelliptium has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models of medullary thyroid carcinoma.

In Vitro Cytotoxicity

Cell Line	Cancer Type	IC ₅₀ (μΜ)	Reference
ТТ	Medullary Thyroid Carcinoma	~2.5	[5]
MZ-CRC-1	Medullary Thyroid Carcinoma	Not specified	[6]
L1210	Leukemia	0.076	
Nthy-ori-3-1 (Normal)	Normal Thyroid	~10	[5]
Human Hepatocytes	Normal	7-9 (23h)	[1]

In Vivo Efficacy

In a xenograft model using TT cells in SCID mice, Datelliptium administered at a dose of 6 mg/kg resulted in approximately 75% tumor growth inhibition with minimal systemic toxicity.[5] [6][7]

Experimental Protocols G-Quadruplex Stabilization Assay (DNA Polymerase Stop Assay)

This assay determines the ability of a compound to stabilize G-quadruplex structures, thereby impeding the progression of DNA polymerase.

Materials:

- DNA template containing the RET G-quadruplex forming sequence.
- 5'-[32P]-labeled primer complementary to the template downstream of the G4 sequence.



- Tag DNA polymerase and corresponding buffer.
- dNTPs.
- Datelliptium chloride hydrochloride.
- Denaturing polyacrylamide gel.

Protocol:

- Anneal the radiolabeled primer to the DNA template.
- Incubate the primer-template duplex with increasing concentrations of Datelliptium.
- Initiate the polymerase extension reaction by adding Taq polymerase and dNTPs.
- Allow the reaction to proceed for a specified time at the optimal temperature for the polymerase.
- Terminate the reaction and denature the DNA products.
- Resolve the DNA fragments on a denaturing polyacrylamide gel.
- Visualize the bands by autoradiography. Stabilization of the G-quadruplex by Datelliptium will
 result in a premature termination of DNA synthesis, leading to the appearance of a band
 corresponding to the position of the G4 structure.

Western Blotting for RET and Downstream Signaling Proteins

This protocol is for assessing the protein levels of RET and downstream signaling molecules like p-AKT and p-ERK.

Materials:

- MTC cell lines (e.g., TT, MZ-CRC-1).
- Datelliptium chloride hydrochloride.



- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels.
- Nitrocellulose or PVDF membranes.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-RET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin).
- HRP-conjugated secondary antibodies.
- · Chemiluminescent substrate.

Protocol:

- Treat MTC cells with varying concentrations of Datelliptium for a specified duration (e.g., 48 hours).
- Lyse the cells and quantify the protein concentration.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Tumor Model

This protocol outlines the evaluation of Datelliptium's anti-tumor efficacy in a mouse model.









- · TT cells.
- Matrigel.
- SCID mice.
- Datelliptium chloride hydrochloride formulated for in vivo administration.
- Calipers for tumor measurement.

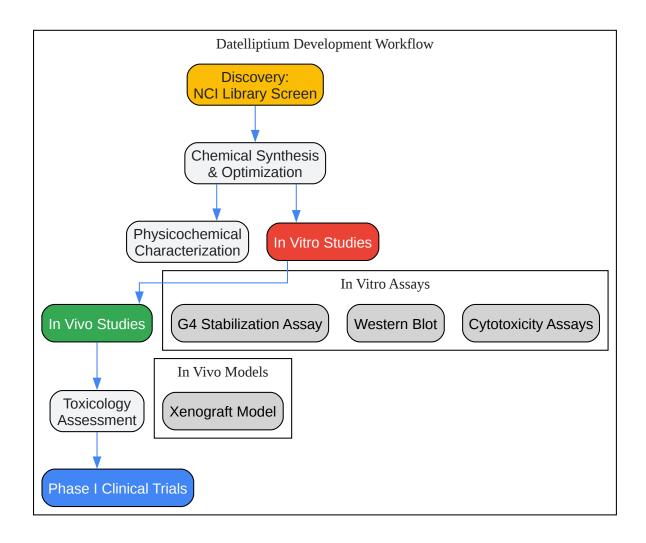
Protocol:

- Subcutaneously inject a suspension of TT cells mixed with Matrigel into the flank of SCID mice.
- Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomize the mice into control and treatment groups.
- Administer Datelliptium (e.g., 6 mg/kg) or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) on a defined schedule.
- Monitor tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental and Developmental Workflow

The following diagram illustrates the logical progression from the initial discovery of Datelliptium to its preclinical evaluation.





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Overall workflow for the development of Datelliptium.

Conclusion

Datelliptium chloride hydrochloride represents a targeted therapeutic strategy for cancers driven by the RET proto-oncogene. Its discovery through a mechanism-based screening approach and its subsequent preclinical validation highlight the potential of targeting G-quadruplex structures in cancer therapy. The data and protocols presented in this guide provide



a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising anti-cancer agent.

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